Tetrahydroharman

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

what is Tetrahydroharman also known as

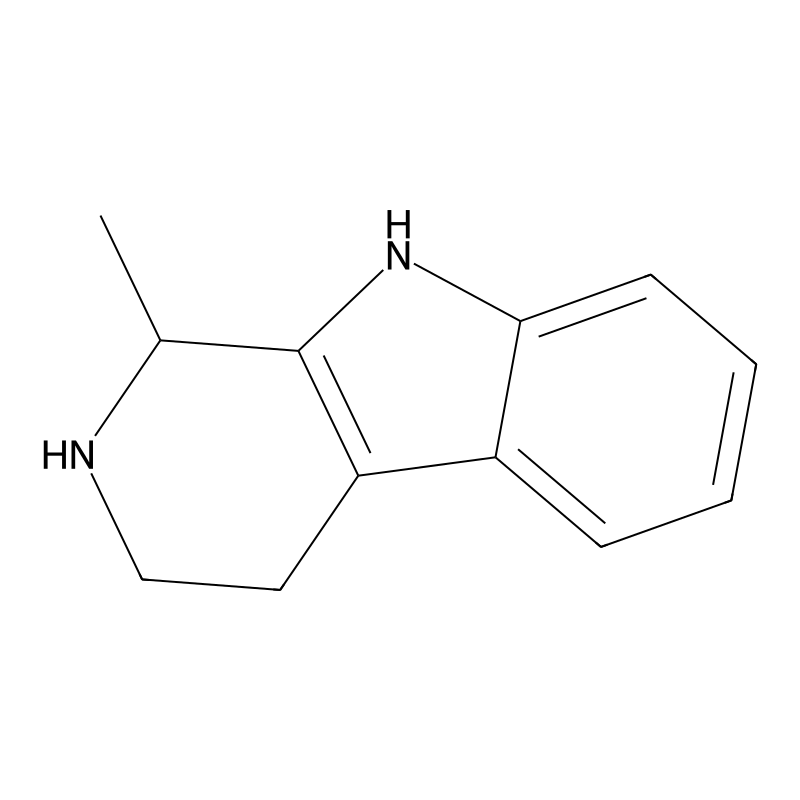

Chemical Identity and Nomenclature

The table below summarizes the key identifiers and systematic names for Tetrahydroharman.

| Type of Name | Details |

|---|---|

| Common Names | This compound, Tetrahydroharmane, Elaeagnine, Methtryptoline [1] [2] |

| Systematic IUPAC Name | 1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1] |

| CAS Registry Numbers | 525-40-6 (unspecified stereochemistry), 2254-36-6 ((1R)-enantiomer, Calligonine) [2] |

| Molecular Formula | C₁₂H₁₄N₂ [1] [2] |

| Average Mass | 186.26 g/mol [2] |

| Isomers | Exists as two enantiomers: (1S)- and (1R)-form (Calligonine) [1] |

Biological Activities and Pharmacological Profile

This compound and its synthetic derivatives exhibit a wide range of significant pharmacological activities, making it a key scaffold in drug discovery, particularly in oncology.

| Pharmacological Activity | Key Findings & Potency | Research Context |

|---|---|---|

| Anticancer / Antitumor | Multiple derivatives suppress cancer cell growth, induce apoptosis, inhibit cell migration & colony formation [3] [4]. IC₅₀ values for potent compounds against A549 lung cancer cells as low as ~4.6 μM [4]. | Primarily investigated as novel chemical entities for lung, breast cancer therapy; mechanisms include dual PRMT5/EGFR inhibition and Eg5 kinesin protein targeting [3] [4]. |

| Enzyme Inhibition (PRMT5 & EGFR) | Novel 1-phenyl-THβC derivatives act as dual PRMT5/EGFR inhibitors; most potent compound 10p exhibits IC₅₀ < 20 μM for both enzymes [3]. | Targeted inhibitor development to overcome drug resistance in cancers like NSCLC; dual inhibition offers synergistic effects, reduced adverse events [3]. |

| Antimalarial | Optically active C1-substituted THβCs demonstrate antimalarial properties [5]. | Research focused on simple C1-substituted THβC derivatives for novel pharmacological applications [5]. |

| Antiviral | C1-substituted THβCs identified with antiviral activities [5]. | Part of broad screening of THβC scaffold's pharmacological potential [5]. |

| Antihypertensive | The (1R)-isomer (Calligonine) substantially lowers blood pressure for extended period, similar to reserpine [1]. | Identified as a major alkaloid in roots of Calligonum minimum and bark of Elaeagnus angustifolia [1]. |

Experimental Synthesis and Protocols

The Tetrahydro-β-carboline (THβC) core, including this compound, is primarily constructed via the Pictet-Spengler cyclization [5] [4]. This reaction is a cornerstone of β-carboline synthesis, both in nature and in the laboratory.

Core Synthesis via Pictet-Spengler Cyclization

This one-pot transformation involves the acid-catalyzed condensation of a biogenic amine like tryptamine with a carbonyl compound (e.g., an aldehyde or ketone) [5]. The following diagram illustrates the logical workflow and mechanism of this key reaction.

Diagram 1: Biosynthetic and synthetic pathway to the THβC core via Pictet-Spengler cyclization.

Detailed Protocol for Derivative Synthesis

Recent research into novel anticancer agents provides a specific experimental protocol for synthesizing and modifying Tetrahydro-β-carboline derivatives [3] [4].

Synthesis of 1-Phenyl-THβC Derivatives (Representative Procedure) [3]:

- Starting Material: Begin with an appropriate carboxylic acid.

- Amide Coupling: React the acid with various acyl chlorides to form amide intermediates.

- Pictet-Spengler Cyclization:

- Reactants: The amide intermediate and tryptamine.

- Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

- Process: Stir the reaction mixture at room temperature or under mild heating to form the 1-phenyl-THβC core structure.

- N-Functionalization (Leuckart Reaction):

- Selected 1-phenyl-THβC compounds can be further converted to their N-methylated derivatives using Leuckart reaction conditions.

- Purification: Final compounds are isolated and purified using silica gel column chromatography (e.g., Biotage Isolera One systems with 200-300 mesh silica gel). Reaction progress is monitored by TLC on GF254 silica gel plates [3].

Synthesis of N2-Acylated Derivatives (Representative Procedure) [4]:

- Core Formation: Perform Pictet-Spengler cyclization between tryptamine hydrochloride and ethyl pyruvate to yield tetrahydro-β-carboline intermediates.

- N2-Acylation:

- Conditions: Carry out site-selective acyl substitution at the NH group under alkaline conditions.

- Coupling Agents: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a condenser and 4-Dimethylaminopyridine (DMAP) as a catalyst.

- Reactants: Use either highly reactive acyl chlorines or less reactive organic acids.

- Optional Alkylation: The acylated products can be further alkylated with halogenated hydrocarbons using K₂CO₃ as a base in N,N-Dimethylformamide (DMF) as solvent.

- Purification: Purify all target compounds using silica gel column chromatography [4].

Research Context and Natural Occurrence

- Natural Sources: this compound (Elaeagnine) was originally isolated from plants like Petalostyles labicheoides and is a major alkaloid in the roots of Calligonum minimum and the bark of Elaeagnus angustifolia [1]. It can also be formed endogenously, for example, by Helicobacter pylori in the presence of ethanol and tryptamine [6].

- Broker Pharmacological Family: this compound is part of the larger 1,2,3,4-Tetrahydro-β-carboline (THβC) family, recognized as a "privileged scaffold" in medicinal chemistry [5]. This status arises from its presence in marketed drugs (e.g., the antihypertensives reserpine and ajmalicine) and its utility in designing compounds for PDE5 inhibition, antimalarial, antiviral, and antitumor applications [5].

- Green Chemistry Synthesis: Recent advances include developing more sustainable synthetic protocols, such as using natural surfactant mediums like aqueous extract of Acacia Concinna pods to synthesize β-carboline derivatives in water [7].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | C12H14N2 [chemspider.com]

- 3. Synthesis and biological evaluation of 1-phenyl-tetrahydro- ... [sciencedirect.com]

- 4. Antitumor Activity of Tetrahydro-β-carboline Derivatives via ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Importance of Optically Active Tetrahydro ... [pmc.ncbi.nlm.nih.gov]

- 6. Formation of this compound (1-methyl-1,2,3,4- ... [sciencedirect.com]

- 7. Natural surfactants assisted an efficient synthesis of ... [sciencedirect.com]

Tetrahydroharman biosynthesis pathway

The Core Biosynthetic Reaction

The foundational step in forming the tetrahydro-β-carboline (THβC) core structure, which Tetrahydroharman shares, is the Pictet-Spengler reaction [1] [2]. This is a condensation reaction between an amine (such as tryptamine) and a carbonyl compound (like an aldehyde) [1].

In the context of natural product biosynthesis, this reaction is often enzymatic. The enzyme strictosidine synthase is a known "Pictet-Spenglerase" that catalyzes the reaction between tryptamine and the aldehyde secologanin to form strictosidine, a universal precursor for a vast range of indole alkaloids [1]. While the specific enzymes for this compound in plants like Elaeagnus angustifolia are not detailed in the search results, its biosynthesis is expected to follow a similar pattern, starting with tryptamine and a carbonyl source, followed by a methylation step at the N2 position to form the 1-methyl-tetrahydro-β-carboline structure [3].

The diagram below illustrates this core reaction and the subsequent methylation.

Core biosynthetic pathway of this compound.

Laboratory Synthesis Protocols

For research purposes, this compound and its analogs are commonly synthesized in the laboratory via the Pictet-Spengler reaction. The table below summarizes two efficient, modern synthetic methods.

| Method | Reaction Conditions | Key Features & Advantages | Reported Yield |

|---|---|---|---|

| L-Tartaric Acid in Water [4] | Tryptamine + aldehyde, 0.5 equiv. L-tartaric acid, water, crystalized upon formation. | Green chemistry: uses safe, inexpensive water solvent and a natural catalyst; simple filtration for purification. | 25% - 45% |

| Natural Surfactant Mediated [5] | Tryptamine + aldehyde, aqueous extract of Acacia Concinna pods. | Sustainable and renewable catalytic system; cost-effective; excellent yields; designed for bulk scale production. | Excellent yields |

Research and Pathway Investigation Strategies

Given the gaps in the publicly available data, the following approaches may be useful for further research:

- Investigate Broader Precursors: The specific aldehyde precursor for this compound in its natural sources is not explicitly defined in the search results. Research could focus on identifying this compound.

- Identify the Methyltransferase: A critical step is identifying the specific enzyme that catalyzes the S-adenosylmethionine (SAM)-dependent methylation at the N2 position to form this compound.

- Leverage Genomic Data: As reviewed for Dendrobium alkaloids, high-throughput sequencing and genome annotation can be powerful tools for uncovering the complete biosynthetic pathways and gene clusters for alkaloids like this compound [2].

References

- 1. Pharmacological Importance of Optically Active Tetrahydro ... [pmc.ncbi.nlm.nih.gov]

- 2. Natural Composition and Biosynthetic Pathways of ... [frontiersin.org]

- 3. This compound [en.wikipedia.org]

- 4. A facile and efficient method for the synthesis of crystalline ... [nature.com]

- 5. Natural surfactants assisted an efficient synthesis of ... [sciencedirect.com]

Tetrahydroharman pharmacological activities overview

Introduction and Chemical Background

Tetrahydroharman (THH), also known as 1-methyl-1,2,3,4-tetrahydro-β-carboline, is a naturally occurring alkaloid belonging to the β-carboline chemical class. Its core structure consists of a tricyclic pyrido[3,4-b]indole ring system [1] [2]. THH exists as two optical isomers: (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and its enantiomer (1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, the latter also known as Calligonine [3]. This alkaloid is found in various plant species, including the roots of Calligonum minimum and the bark of Elaeagnus angustifolia [3]. It was also first isolated from Petalostyles labicheoides [3]. THH serves as a fundamental pharmacophore in numerous bioactive natural products and synthetic compounds with significant pharmacological potential [1] [4].

Detailed Pharmacological Activities

This compound exhibits a diverse and pharmacologically relevant profile of biological activities, making it a compound of significant interest for therapeutic development.

Table 1: Overview of Key Pharmacological Activities of this compound

| Pharmacological Activity | Reported Findings/Mechanistic Insights | Key Molecular Targets/Pathways |

|---|---|---|

| PDE5 Inhibition [1] | Identified as a core activity of the THβC scaffold. | Phosphodiesterase type 5 (PDE5) enzyme |

| Antimalarial Activity [1] | Documented for C1-substituted tetrahydro-β-carbolines. | Plasmodium species (specific target under investigation) |

| Antiviral Activity [1] | Reported for C1-substituted tetrahydro-β-carbolines. | Various viruses (specific targets under investigation) |

| Antitumor Activity [1] [4] | THβC scaffold is a fundamental pharmacophore for anticancer activity; 1-phenyl-THβC derivatives act as dual PRMT5/EGFR inhibitors. | PRMT5, EGFR, Mitotic kinesin KSP |

| Antihypertensive Effect [3] | Calligonine ((1R)-THH) substantially lowers blood pressure for an extended period. | Similar to reserpine (exact target not specified) |

| Cytotoxic Activity [4] | Observed for the parent alkaloid this compound. | Various human tumor cell lines |

The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold, to which this compound belongs, is recognized as a "fundamental pharmacophore for pharmacological effects, particularly in anticancer activity" [4]. Structural optimization of this core, such as substituting the 1-methyl group of this compound with a substituted benzene ring, has yielded novel compounds with significantly enhanced and sometimes dual-targeting potency. For instance, a series of 1-phenyl-THβC derivatives were designed and synthesized, leading to the identification of the first dual PRMT5/EGFR inhibitors as potential anticancer agents [4]. One such compound, 10p, exhibited potent enzymatic inhibition with IC₅₀ values below 20 μM for both PRMT5 and EGFR, and demonstrated effective anti-proliferative activity against human breast cancer (MDA-MB-468) and human lung cancer (A549) cell lines [4].

Molecular Mechanisms and Signaling Pathways

The pharmacological effects of this compound and its analogs are mediated through interactions with specific cellular targets and signaling pathways.

Key Molecular Targets

Dual Inhibition of PRMT5 and EGFR: Advanced this compound derivatives, such as compound 10p, have been designed to simultaneously target Protein Arginine Methyltransferase 5 (PRMT5) and the Epidermal Growth Factor Receptor (EGFR). PRMT5 is a type II arginine methyltransferase overexpressed in various cancers (e.g., lung and breast cancer) and is involved in critical processes like cell cycle progression, apoptosis, and RNA metabolism [4]. EGFR is a well-characterized tyrosine kinase receptor frequently amplified or mutated in cancers, often serving as a biomarker for drug resistance. Dual-target inhibitors offer a promising strategy to overcome resistance and increase efficacy [4]. Molecular docking studies suggest that these inhibitors occupy the binding pockets of both PRMT5 and EGFR, thereby blocking their oncogenic functions [4].

Interplay between Targets: Research indicates that PRMT5 interacts with and modulates EGFR activity. It regulates cancer cell growth and epithelial-mesenchymal transition (EMT) via the EGFR signaling pathway [4]. The combination of a PRMT5 inhibitor (EPZ015666) and an EGFR inhibitor (Erlotinib) has been shown to enhance the suppressive effect on cancer cell viability, providing a strong rationale for developing dual-target agents [4].

The following diagram illustrates the signaling pathways involved in the anticancer activity of 1-phenyl-tetrahydro-β-carboline derivatives:

Diagram: Proposed dual inhibitory mechanism of 1-phenyl-THβC derivatives like compound 10p, simultaneously targeting PRMT5 and EGFR to suppress cancer cell proliferation and survival.

Experimental Protocols

For researchers aiming to investigate this compound, here are key experimental methodologies derived from recent studies.

Synthesis of this compound and Analogs

The Pictet-Spengler reaction is the most common and efficient method for constructing the tetrahydro-β-carboline core of this compound [1] [5] [2].

Green Chemistry Synthesis of THβC Core [5]:

- Reaction Components: Tryptamine hydrochloride (1.0 equiv.), aldehyde (1.0 equiv.), citric acid (1.0 equiv.) in water.

- Procedure: Combine all components in a sealed tube. Heat the mixture at 60°C for 24 hours. Monitor reaction completion by TLC. Quench the reaction with liquid ammonia. Filter the resulting solid and purify the crude product by crystallization.

- Advantages: This method uses an environmentally friendly aqueous solvent and a benign acid catalyst, making it a simple, cost-effective, and green protocol suitable for producing various THβC derivatives.

Enantiospecific Gram-Scale Synthesis [2]:

- Key Steps: This multi-step synthesis starts with a chiral precursor (modified amino acid methyl ester). It involves lateral lithiation, ketone formation, lactonization, and final reduction using LiAlH₄ to yield (S)-eleagnine ((S)-tetrahydroharman) in gram quantities with high enantiomeric excess (e.e. >99%).

Biological Activity Evaluation

In Vitro Enzymatic Inhibition Assays [4]:

- PRMT5 Inhibition: Assess inhibitory activity using a methyltransferase assay. The assay typically uses S-adenosylmethionine (SAM) as the methyl donor and measures the transfer to a substrate (e.g., histone). IC₅₀ values are calculated from dose-response curves.

- EGFR Inhibition: Evaluate kinase inhibition using a standard kinase assay, often measuring phosphorylation of a substrate. IC₅₀ values are determined similarly.

- Cellular Anti-Proliferation Assay: Evaluate the cytotoxic effects of active compounds on relevant cancer cell lines (e.g., human breast cancer MDA-MB-468 and human lung cancer A549 cells) using the MTT or CCK-8 assay. Calculate IC₅₀ values after 48-72 hours of treatment.

Molecular Docking Studies [4]:

- Procedure: To understand the binding mode of this compound derivatives (e.g., compound 10p) with targets like PRMT5 and EGFR, perform molecular docking. Use crystal structures of the target proteins (e.g., from the PDB database) and docking software (e.g., AutoDock Vina, Schrödinger Suite). The proposed binding interactions can then be visualized and analyzed.

Research Gaps and Future Directions

Despite the promising profile of this compound, several research gaps need to be addressed to advance its therapeutic potential:

- Comprehensive Pharmacokinetic Studies: While a self-microemulsifying drug delivery system has been shown to improve the bioavailability of a related tetrahydroprotoberberine alkaloid [6], detailed ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data specifically for this compound and its optimized derivatives are limited. Future work should focus on systematic pharmacokinetic profiling.

- In-Depth Toxicological Evaluation: The potential toxicity of this compound, especially with long-term use, remains inadequately studied [6]. Acute, sub-acute, and chronic toxicity studies are essential to establish its safety window.

- Elucidation of Detailed Mechanisms: Although molecular targets like PDE5, PRMT5, and EGFR have been identified [1] [4], the precise signaling pathways and downstream effects for many of its activities (e.g., antimalarial, antiviral) require further mechanistic investigation.

- Exploration of Synergistic Combinations: The potential for this compound or its analogs to act synergistically with existing therapies (e.g., combining PRMT5/EGFR inhibitors with standard chemotherapy) represents a promising area for future research [4].

References

- 1. Pharmacological Importance of Optically Active Tetrahydro ... [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids [mdpi.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Synthesis and biological evaluation of 1-phenyl-tetrahydro- ... [sciencedirect.com]

- 5. A facile and efficient method for the synthesis of tetrahydro-β ... [jmpcr.samipubco.com]

- 6. Frontiers | A Comprehensive Review on the Chemical Properties, Plant... [frontiersin.org]

Tetrahydroharman and beta-carboline alkaloids

Synthesis and Experimental Protocols

The synthesis of β-carboline alkaloids often relies on classic organic reactions, with the Pictet-Spengler reaction being the most fundamental method for constructing the core tetrahydro-β-carboline scaffold [1] [2] [3].

- Core Synthesis (Pictet-Spengler Reaction): This is a one-step cyclization between tryptamine (or its derivatives) and a carbonyl compound (like an aldehyde or ketone) [2]. The reaction is typically carried out in an acid catalyst and solvents like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) [1] [2]. This method was successfully used to synthesize the 1-phenyl-THβC core in the development of the dual PRMT5/EGFR inhibitor 10p [1].

- Oxidative Dehydrogenation: To synthesize dihydro- or fully aromatic β-carbolines from the tetrahydro precursors, oxidative dehydrogenation is employed. Recent improved protocols use reagents like N-iodosuccinimide (NIS) with H₂O₂ in DMSO or iodobenzene diacetate to achieve this transformation under metal-free conditions [2].

- Innovative Multicomponent Reaction (MCR): A highly efficient and modular one-pot synthesis was reported in 2023. This method allows for the direct assembly of γ- or β-tetrahydrocarbolines from simple building blocks: 2- or 3-alkylated indoles, formaldehyde, and amine hydrochlorides. The reaction proceeds in a single step in solvents like DMF at room temperature, demonstrating broad functional group compatibility and high yields, which is ideal for rapidly generating diverse compound libraries for drug discovery [3].

The following diagram illustrates this modular synthesis workflow for creating diverse tetrahydrocarboline alkaloids.

Modular assembly of tetrahydrocarboline alkaloids from simple precursors [3].

Key Anticancer Mechanisms and Pathways

β-Carboline derivatives exhibit anticancer effects through multiple sophisticated mechanisms.

Dual Inhibition of PRMT5 and EGFR

Simultaneously targeting multiple pathways is a promising strategy to overcome drug resistance. Compound 10p, a 1-phenyl-tetrahydro-β-carboline derivative, was identified as the first dual PRMT5/EGFR inhibitor [1].

- Mechanism: PRMT5 is a protein arginine methyltransferase overexpressed in many cancers, while EGFR is a well-known tyrosine kinase growth receptor. Inhibiting both disrupts multiple pro-cancer signaling pathways [1].

- Experimental Evidence: In enzymatic assays, 10p showed IC₅₀ values below 20 μM for both PRMT5 and EGFR. Molecular docking confirmed its ability to bind key sites on both targets. In vitro, it inhibited the growth, migration, and invasion of breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cells, and induced apoptosis [1].

Activation of the p53 Pathway via MDM2 Inhibition

The tumor suppressor p53 is inactivated in many cancers, often through overexpression of its negative regulator, MDM2. Compound Z-7, a novel β-carboline derivative, targets this interaction [4].

- Mechanism: Z-7 binds directly to the RING domain of MDM2, inhibiting its E3 ubiquitin ligase activity. This prevents the ubiquitination and subsequent degradation of p53, leading to p53 accumulation and activation in the cell [4].

- Experimental Evidence: In p53-wild-type colorectal cancer (CRC) cells, Z-7 induced G2/M cell cycle arrest and apoptosis. In vivo, in a CRC xenograft mouse model, Z-7 treatment significantly suppressed tumor growth and was associated with elevated p53 levels in the tumor tissues [4].

The diagram below summarizes the two primary anticancer mechanisms of action.

Primary anticancer mechanisms of β-carboline derivatives: dual kinase/methyltransferase inhibition and p53 pathway activation [1] [4].

Quantitative Biological Data

For research and development, quantitative data is crucial for comparing compound potency. The table below summarizes key metrics for leading β-carboline derivatives.

| Compound | Biological Activity / Target | Key Quantitative Data (IC₅₀ / Kᵈ) | Assay/Cell Model |

|---|---|---|---|

| 10p [1] | Dual PRMT5/EGFR Inhibitor | IC₅₀ < 20 μM (enzymatic inhibition for both) | PRMT5 & EGFR enzymatic assays; MDA-MB-231 & A549 cell lines |

| Z-7 [4] | MDM2-p53 pathway activator | Binds MDM2 RING domain (Kᵈ by MST); Significant in vivo tumor growth suppression | HCT116 p53 WT/WT cells; CRC xenograft model |

| Harmine [5] | MAO-A Inhibitor | IC₅₀ = 0.002 μM (hMAO-A) | Human MAO-A (BD Gentest Supersomes) |

| Harmaline [5] | MAO-A Inhibitor | IC₅₀ = 0.003 μM (hMAO-A) | Human MAO-A (BD Gentest Supersomes) |

| βC-enriched Extract [5] | Antitumor (Prostate cancer) | Tumor growth inhibition at 10-20 mg/kg/day | LNCaP xenograft mouse model |

Future Research Directions

While the prospects are exciting, translating these findings into therapies requires further effort.

- Overcoming Toxicity: Some early-phase PRMT5 inhibitors have shown treatment-related adverse events like fatigue, anemia, and nausea [1]. Future work on β-carboline-based inhibitors must prioritize optimizing the therapeutic window.

- Expanding the Target Portfolio: Beyond PRMT5, EGFR, and MDM2, exploring the potential of β-carbolines against other cancer-relevant enzymes is a promising avenue.

- Advanced Formulation Studies: For promising leads like Z-7 and 10p, progressing through the drug development pipeline will require extensive in vivo pharmacokinetic studies, toxicological profiling, and potential formulation optimization [1] [4].

The tetrahydro-β-carboline scaffold offers a versatile and potent foundation for developing novel multi-targeted anticancer agents. The continued application of innovative synthetic methods and mechanistic studies will be crucial to fully realize their potential.

References

- 1. Synthesis and biological evaluation of 1-phenyl-tetrahydro- ... [sciencedirect.com]

- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids [mdpi.com]

- 3. Modular assembly of indole alkaloids enabled by ... [pmc.ncbi.nlm.nih.gov]

- 4. A novel β-carboline alkaloid derivative targeting MDM2- ... [pubmed.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/chemistry/ beta - carboline - alkaloid [sciencedirect.com]

Comprehensive Analytical Methods for Tetrahydroharman Quantification: Protocols and Applications

Introduction to Tetrahydro-β-Carbolines (THβCs)

Tetrahydroharman (also known as tetrahydroharmane or 1-methyl-1,2,3,4-tetrahydro-β-carboline) belongs to the tetrahydro-β-carboline (THβC) alkaloid family, a pharmacologically significant group of compounds characterized by a tricyclic pyrido[3,4-b]indole ring structure [1] [2]. These alkaloids are widely distributed in nature, occurring in various plants, foodstuffs, marine organisms, and mammalian tissues [1] [3]. THβCs are formed naturally through the Pictet-Spengler condensation of indoleamines (such as tryptamine) with aldehydes or α-keto acids, a reaction that occurs during food processing, storage, and under physiological conditions [1] [2]. The analysis of THβCs in complex matrices presents significant challenges due to their relatively low concentrations and the complexity of biological and food matrices in which they are found, necessitating sophisticated sample preparation and analytical techniques for accurate quantification [1].

The pharmacological interest in this compound and related β-carbolines stems from their diverse biological activities, including neuromodulatory effects on monoamine oxidase, monoamine uptake, and benzodiazepine receptor binding [1]. Additionally, certain THβCs have been investigated for their potential antiviral, antitumor, and antimalarial activities [2] [3]. However, some derivatives have also raised safety concerns due to potential neurotoxic properties and the ability to form mutagenic N-nitroso compounds [1]. This dual nature of beneficial and potential adverse effects underscores the importance of reliable analytical methods for this compound quantification in various matrices.

Chemistry and Structural Considerations

Tetrahydro-β-carbolines share a common 9H-pyrido[3,4-b]indole structure, with this compound specifically characterized by a fully saturated C-ring and a methyl substituent at the N1 position [2]. The structural relationship between different β-carboline classes is illustrated in Figure 1, highlighting the progressive saturation of the C-ring that distinguishes β-carbolines (fully aromatic), dihydro-β-carbolines (partially saturated), and tetrahydro-β-carbolines (fully saturated) [2].

Table 1: Classification of β-Carboline Alkaloids Based on Ring Saturation

| Class | C-Ring Saturation | Systematic Name | Structural Features |

|---|---|---|---|

| β-Carbolines (βCs) | Aromatic | 9H-pyrido[3,4-b]indole | Fully unsaturated C-ring |

| Dihydro-β-carbolines (DHβCs) | Partially saturated | 3,4-Dihydro-β-carboline | One double bond in C-ring |

| Tetrahydro-β-carbolines (THβCs) | Fully saturated | 1,2,3,4-Tetrahydro-β-carboline | Fully saturated C-ring |

The optical activity of THβCs is particularly important for this compound quantification, as the C1 stereocenter can influence both biological activity and analytical characteristics [2]. Naturally occurring THβCs often possess specific stereochemical configurations that may be critical for their pharmacological properties. For analytical purposes, the aromatic indole moiety in this compound provides inherent fluorescence properties and UV absorption characteristics that facilitate detection, while the basic nitrogen atoms influence extraction and chromatographic behavior [1].

Analytical Methods for this compound Quantification

Overview of Analytical Techniques

The analysis of this compound in complex matrices requires highly selective and sensitive techniques due to the low concentrations typically found in biological and food samples [1]. The predominant methods for THβC quantification include high-performance liquid chromatography (HPLC) with various detection systems, gas chromatography-mass spectrometry (GC-MS), and increasingly, liquid chromatography-mass spectrometry (LC-MS) and UHPLC-HRMS (Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry) [1] [4] [5]. Each technique offers distinct advantages and limitations for this compound quantification, as summarized in Table 2.

Table 2: Comparison of Analytical Techniques for this compound Quantification

| Technique | Detection System | Limit of Detection | Key Advantages | Main Limitations |

|---|---|---|---|---|

| HPLC-FLD | Fluorescence (λ_ex = 205-220 nm, λ_em = 350-360 nm) | Low ng/mL range | High selectivity for native fluorescence, robust, cost-effective | Limited structural confirmation |

| LC-MS/MS | Electrospray ionization (ESI+), MRM | Sub-ng/mL range | Structural confirmation, high sensitivity, no derivatization | Higher instrument cost, matrix effects |

| GC-MS | Electron impact (EI), SIM | Low ng/mL range | Excellent separation, extensive spectral libraries | Requires derivatization, risk of artifacts |

| UHPLC-HRMS | High-resolution mass accuracy | < 1 ng/mL | Unambiguous identification, untargeted screening | High cost, specialized expertise |

High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC with C18 stationary phases is the most widely used technique for this compound separation [1] [4]. Typical mobile phases consist of aqueous buffers (e.g., ammonium acetate, phosphate buffers) with acetonitrile or methanol as organic modifiers. The addition of ion-pairing reagents or pH adjustment can improve peak shape and resolution for these basic compounds [1].

For detection, fluorescence detection (FLD) is particularly advantageous for this compound quantification due to the native fluorescence of the β-carboline structure [1]. Optimal excitation and emission wavelengths are typically in the range of λ_ex = 205-220 nm and λ_em = 350-360 nm, respectively, providing high sensitivity and selectivity with detection limits in the low ng/mL range [1]. Electrochemical detection (ECD) has also been employed for certain β-carbolines, offering comparable sensitivity to fluorescence detection but with potentially greater susceptibility to matrix effects [1].

Mass Spectrometry-Based Methods

Liquid chromatography-mass spectrometry (LC-MS) has become the preferred technique for precise and sensitive this compound quantification, especially in complex biological matrices [1] [4]. Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) in positive ion mode efficiently generate protonated molecules [M+H]⁺ of THβCs [4]. The major fragment ions observed in MS/MS spectra typically result from loss of water, cleavage of the C-ring, and rearrangements characteristic of the β-carboline structure [1].

For GC-MS analysis, this compound requires chemical derivatization to increase volatility and improve chromatographic performance [1] [4]. Common derivatization approaches include acylation with anhydrides (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) [1]. The use of deuterated internal standards (e.g., this compound-d₃) is recommended for both LC-MS and GC-MS methods to compensate for matrix effects and variations in extraction efficiency [1].

Sample Preparation and Clean-up Protocols

Extraction Techniques

The analysis of this compound in complex matrices requires efficient extraction and extensive clean-up to remove interfering compounds and concentrate the analytes to detectable levels [1]. Liquid-liquid extraction (LLE) represents the fundamental approach for initial isolation, with dichloromethane, chloroform, ethyl acetate, and diethyl ether being the most commonly used organic solvents [1]. The extraction efficiency is strongly influenced by pH adjustment, as THβCs exist predominantly in their protonated form under acidic conditions but become more lipophilic at alkaline pH, facilitating their transfer to organic solvents [1].

Solid-phase extraction (SPE) has largely replaced traditional LLE methods for many applications due to its superior clean-up efficiency and reproducibility [1] [4]. Both reversed-phase (C18) and cation-exchange mechanisms are effective for this compound isolation, with mixed-mode sorbents that combine both mechanisms offering the highest selectivity [1] [4]. A typical SPE protocol for this compound from biological fluids involves the following steps:

- Conditioning of the SPE cartridge with methanol and aqueous buffer (pH ~7)

- Sample loading under controlled pH conditions (pH ~7-8)

- Washing with aqueous methanol or acetonitrile to remove interfering compounds

- Elution with organic solvent containing 2-5% ammonium hydroxide to disrupt ionic interactions

Figure 1: Workflow for Sample Preparation of this compound from Complex Matrices

Derivatization Protocols for GC-MS Analysis

For GC-MS analysis, this compound requires derivatization to improve volatility and chromatographic performance [1]. The most common approaches include:

- Acylation: Reaction with trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or methyl chloroformate (MCF) in anhydrous solvents such as dichloromethane or ethyl acetate, typically at 60-70°C for 30-60 minutes [1] [4].

- Silylation: Treatment with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70-80°C for 30-45 minutes, which targets active hydrogens on the β-carboline structure [1].

The formation of derivatives should be confirmed by full-scan mass spectrometry before implementing selected ion monitoring (SIM) methods for quantitative analysis [1].

Applications in Food, Biological and Pharmaceutical Analysis

Food Analysis

This compound occurs naturally in various foods and beverages as a product of the Pictet-Spengler reaction between tryptamine and aldehydes during processing, storage, or fermentation [1]. Recent applications of advanced analytical techniques have demonstrated the presence of this compound and related compounds in diverse food matrices:

- Fermented beverages: A 2025 study utilized UHPLC-HRMS with molecular networking to identify This compound-3-carboxylic acid in sea buckthorn milk fermented by Lactiplantibacillus plantarum, demonstrating the formation of THβCs during microbial fermentation [5].

- Heat-processed foods: this compound has been detected in roasted meat, cooked fish, and various fermented soy products using HPLC with fluorescence detection, with concentrations varying from trace levels to several hundred ng/g depending on processing conditions [1].

- Alcoholic beverages: Beer, wine, and spirits may contain this compound formed during fermentation and aging, with levels influenced by raw materials, yeast strains, and processing parameters [1].

Table 3: this compound Concentrations in Selected Food Matrices

| Food Matrix | Processing Conditions | Concentration Range | Analytical Method |

|---|---|---|---|

| Fermented dairy | L. plantarum fermentation | Not quantified | UHPLC-HRMS [5] |

| Soy sauce | Fermentation & aging | 50-500 ng/mL | HPLC-FLD [1] |

| Roasted meat | 150-200°C, 20-40 min | 10-200 ng/g | GC-MS [1] |

| Bread | Baking, 200-250°C | 5-50 ng/g | HPLC-FLD [1] |

| Beer | Fermentation | 10-100 ng/mL | LC-MS/MS [1] |

Biological and Pharmaceutical Applications

In biological systems, this compound has been investigated for its potential antiviral properties. A 2025 study on Hippeastrum puniceum bulbs identified This compound-3-carboxylic acid in active fractions showing protection against wild-type yellow fever virus, though the compound did not show significant antiviral activity when tested individually, suggesting potential synergistic effects [6]. This highlights the importance of comprehensive analytical methods to understand complex biological activities.

The pharmacological potential of this compound derivatives continues to drive analytical method development. Recent research has explored 1-phenyl-tetrahydro-β-carboline derivatives as dual PRMT5/EGFR inhibitors for cancer therapy, necessitating robust analytical methods for drug discovery and development [7]. Additionally, the detection of THβCs in human tissues and fluids confirms that dietary exposure leads to systemic absorption, emphasizing the need for sensitive analytical methods to understand their potential pharmacological or toxicological impacts [1] [4].

Regulatory Considerations and Method Validation

For this compound quantification in regulatory contexts, analytical methods must undergo comprehensive validation following established guidelines such as ICH Q2(R1) or FDA Bioanalytical Method Validation [1]. Key validation parameters include:

- Specificity: Demonstration that the method can unequivocally identify this compound in the presence of matrix components and structurally related β-carbolines [1].

- Linearity and range: Typically evaluated over at least three orders of magnitude, with correlation coefficients (r²) ≥ 0.995 [1].

- Accuracy and precision: Recovery of 85-115% with intra-day and inter-day precision of ≤15% RSD [1].

- Sensitivity: Limit of detection (LOD) and quantification (LOQ) determined based on signal-to-noise ratios of 3:1 and 10:1, respectively [1].

Quality control procedures should include the analysis of method blanks, fortified samples, and reference materials (when available) with each batch of samples to ensure ongoing method reliability [1]. For food and pharmaceutical applications, method transfer and verification studies are essential when implementing established methods in new laboratories or with different instrumentation [1].

Conclusion

The accurate quantification of this compound requires carefully optimized analytical methods that address the challenges posed by complex sample matrices and the low concentrations typically encountered. While HPLC with fluorescence detection remains a robust and accessible technique for many applications, LC-MS/MS has emerged as the gold standard for sensitive and specific quantification in complex biological samples. The continuing development of UHPLC-HRMS platforms coupled with advanced data analysis techniques like molecular networking represents the cutting edge of THβC analysis, enabling comprehensive characterization of this compound and its metabolites in diverse samples [5].

Future directions in this compound analysis will likely focus on high-throughput methods for large-scale studies, miniaturized sample preparation techniques to improve efficiency and reduce solvent consumption, and comprehensive profiling of β-carboline analogues and metabolites to better understand their biological significance. As research continues to reveal new pharmacological activities and potential health implications of this compound, the development and refinement of analytical methods will remain crucial for advancing our understanding of these biologically active alkaloids.

References

- 1. Analysis of the bioactive alkaloids tetrahydro-β-carboline ... [sciencedirect.com]

- 2. Pharmacological Importance of Optically Active Tetrahydro ... [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of β-Carboline Alkaloids [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the bioactive alkaloids tetrahydro-beta- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular networking and deep learning synergy for ... [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Antiviral Compounds from Hippeastrum ... [mdpi.com]

- 7. Synthesis and biological evaluation of 1-phenyl-tetrahydro- ... [sciencedirect.com]

HPLC method development for Tetrahydroharman

Introduction and Analytical Challenge

Tetrahydroharman (1-methyl-1,2,3,4-tetrahydro-β-carboline) is a naturally occurring β-carboline alkaloid. It has been identified in various food products, such as alcoholic beverages and vinegars, and may also form endogenously [1] [2]. The analysis of such compounds in complex matrices like biological fluids, plant extracts, or food products presents significant challenges due to potential interferences from structurally similar compounds and the sample matrix itself.

This application note outlines a robust, reversed-phase High-Performance Liquid Chromatography (HPLC) method with fluorometric detection for the identification and quantification of this compound. The method was adapted from analytical techniques used for related tetrahydro-β-carbolines and validated according to ICH guidelines to ensure reliability [3] [4].

Proposed HPLC Method Conditions

The table below summarizes the core chromatographic parameters proposed for the analysis of this compound.

| Parameter | Specification |

|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm [4] |

| Mobile Phase | Option A: Methanol-based gradient with an ion-pairing reagent [3] Option B: Acetonitrile: Methanol: Water (adjusted to pH 3.0 with ortho-phosphoric acid) [4] | | Flow Rate | 1.0 mL/min [4] | | Column Temperature | 25 °C [4] | | Detection | Fluorescence Detection: Excitation ~280 nm, Emission ~340 nm (wavelengths to be optimized) [3] Alternative: UV detection at 280 nm [4] | | Injection Volume | 20 µL [4] |

Detailed Experimental Protocol

Sample Preparation

- Plasma/Platelet Extraction: Adapting a method for similar compounds, this compound can be extracted from plasma and platelets using reverse-phase C18 solid-phase extraction (SPE) columns. The use of an ion-pairing reagent in the extraction process can significantly improve the recovery of these compounds [3].

- Formulation Extraction (e.g., Gel): For solid formulations, accurately weigh an amount equivalent to about 10 mg of this compound. Transfer to a volumetric flask, dissolve and dilute to volume with methanol, and sonicate for 5-10 minutes. Filter the solution through a 0.45 µm PVDF or Nylon syringe filter, discarding the first few mL [4].

- Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase or diluent to create working standard solutions in the expected calibration range (e.g., 4-60 µg/mL) [4].

Chromatographic Procedure

- System Setup: Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

- System Suitability Test: Inject a standard solution in six replicates. The method is considered suitable if the %RSD of the peak areas and retention times for this compound is ≤2.0%, the number of theoretical plates is >2000, and the tailing factor is ≤2.0 [4].

- Sample Analysis: Sequentially inject the blank (solvent), standard solutions (for calibration), and the prepared sample solutions.

The entire analytical workflow, from sample preparation to data analysis, is summarized in the following diagram:

Method Validation

The developed method should be validated as per ICH guideline Q2(R1). The table below outlines the key validation parameters and their target criteria, based on a successful validation for a similar compound [4].

| Validation Parameter | Protocol Description | Acceptance Criteria |

|---|---|---|

| Linearity & Range | Analyze standard solutions at a minimum of 5 concentration levels (e.g., 4-60 µg/ml) in triplicate [4]. | Correlation coefficient (R²) ≥ 0.999 [4]. |

| Accuracy (Recovery) | Spike placebo or blank matrix with known amounts of analyte at 50%, 100%, and 150% of target concentration (n=3 per level) [4]. | Mean recovery between 98-102% [4]. |

| Precision | Repeatability (Intra-day): Six independent assays at 100% concentration. Intermediate Precision (Inter-day): Same procedure performed by a different analyst on a different day [4]. | %RSD ≤ 2.0 for both intra- and inter-day precision [4]. | | Specificity | Inject blank matrix and placebo to confirm no interference at the retention time of this compound [4]. | No interference from blank or placebo. Peak purity index > 0.99 [4]. | | Robustness | Deliberate, small changes in parameters like detection wavelength (±3 nm), flow rate (±10%), and column temperature (±2 °C) [4]. | The method should remain unaffected (e.g., %RSD of assay < 2.0) by small variations [4]. |

Troubleshooting and Best Practices

- Peak Tailing: To minimize peak tailing, use base-deactivated C18 columns which reduce interaction with residual silanol groups. Ensuring a low pH (e.g., 3.0) in the mobile phase can also improve peak shape for basic compounds [4].

- Retention Time Drift: Ensure the mobile phase is freshly prepared, degassed, and the column temperature is tightly controlled. Check for column degradation over time.

- Low Recovery: Verify the SPE protocol, including the conditioning of the sorbent, sample loading, washing, and elution steps. The use of an ion-pairing reagent, as mentioned in the literature, can be critical for efficient extraction of tetrahydro-β-carbolines from biological matrices [3].

- Filter Compatibility: Conduct a filter validation study by comparing the assay results of a centrifuged sample versus samples filtered through different membrane types (e.g., Nylon, PVDF). A difference of less than 1.0% in assay value is acceptable [4].

Conclusion

This application note provides a comprehensive and validated HPLC framework for the quantification of this compound. The method demonstrates excellent linearity, precision, accuracy, and robustness, making it suitable for quality control in pharmaceutical development, as well as for research applications in analyzing food products and biological samples. The use of fluorescence detection offers high sensitivity and selectivity for this application.

References

- 1. This compound-3-carboxylic acid - 5470-37-1 [vulcanchem.com]

- 2. Harman in rat brain, lung and human CSF: Effect of alcohol ... [sciencedirect.com]

- 3. High-performance liquid chromatography of tetrahydro ... [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC method validation for quantification of ... [fjps.springeropen.com]

extraction protocols for Tetrahydroharman from plant material

An Overview of Tetrahydroharman

This compound (also known as tetrahydroharmane) is a β-carboline alkaloid [1]. One of its known natural sources is the bark of the Elaeagnus angustifolia plant (commonly known as Russian olive or oleaster) [1] [2]. This plant has documented traditional uses and has been the subject of pharmacological studies for its potential therapeutic effects [2].

The extraction of such bioactive compounds is a critical first step in natural product research, aiming to separate the desired components from the inert plant matrix using an appropriate solvent [3].

Extraction Solvents and Methods

The choice of solvent and method depends on the chemical nature of the target compound and the plant material. The table below summarizes common options used in phytochemical research.

Table 1: Common Solvents and Methods for Plant Extraction

| Aspect | Options and Considerations |

|---|---|

| Solvent Polarity | Polar (e.g., Water, Methanol, Ethanol): Often preferred for alkaloids [4]. Intermediate (e.g., Acetone, Dichloromethane): Used for medium-polarity compounds. Non-polar (e.g., n-Hexane, Chloroform): Used for fats, oils, and waxes [3]. |

| Common Extraction Methods | Maceration: Simple, room-temperature soaking; good for thermolabile compounds but can be slow [4]. Percolation: Continuous solvent flow through the plant material; more efficient than maceration [4]. Soxhlet Extraction: Continuous cycling of solvent; high efficiency but uses heat [3]. Modern Techniques: Ultrasound-Assisted (UAE) or Microwave-Assisted Extraction (MAE) can improve efficiency, yield, and reduce solvent use [5] [4]. |

Proposed General Workflow for Alkaloid Extraction

The following diagram outlines a generalized workflow for the extraction and preliminary purification of alkaloids from plant material.

Workflow Notes:

- Step 1: Preparation: Proper drying and communition to a fine powder are crucial for increasing the surface area and enhancing solvent penetration [3] [4].

- Step 2: Defatting (Optional): Treating the powdered material with a non-polar solvent like n-hexane can remove chlorophyll, waxes, and other lipids, which can interfere with subsequent steps [3].

- Step 3 & 4: Extraction and Concentration: Methanol or ethanol are excellent for a broad extraction of plant metabolites, including alkaloids. The extract is then filtered and concentrated to a syrupy consistency or dry powder [4].

- Step 5: Acid-Base Fractionation: This is a classic method for enriching alkaloids.

- The crude extract is dissolved in a dilute acid (e.g., 1-5% HCl or H₂SO₄). Most alkaloids, being basic, will form water-soluble salts.

- This acidic solution is then washed with an organic solvent like dichloromethane (DCM) or chloroform to remove neutral and acidic impurities.

- The water layer is then basified (pH 9-10) with ammonia or sodium hydroxide, which frees the alkaloid bases, causing them to precipitate or partition into a fresh portion of DCM/CHCl₃. This organic layer contains the enriched crude alkaloid fraction [4].

- Step 6 & 7: Analysis and Purification: The crude alkaloid fraction can be analyzed by Thin-Layer Chromatography (TLC). Final purification to isolate pure this compound can be achieved using chromatographic techniques like column chromatography or preparative HPLC [3] [4].

Key Experimental Considerations

When designing your extraction protocol, please consider the following factors, as they significantly impact the yield and quality of the final product [3] [4]:

- Solvent-to-Solid Ratio: A higher ratio generally increases extraction yield but requires more solvent and longer concentration times. A common starting range is between 10:1 and 20:1 (mL/g).

- Temperature: Higher temperatures can increase solubility and diffusion rates but risk degrading thermolabile compounds.

- Time: Extraction efficiency increases with time until equilibrium is reached. Excessive time offers no further benefit.

- Method Optimization: The conditions above are general guidelines. For a novel plant source, methods like Response Surface Methodology (RSM) can be used to systematically optimize solvent concentration, temperature, and time for maximum yield [4].

References

- 1. This compound [en.wikipedia.org]

- 2. Exploring the Multifaceted Potential of Elaeagnus angustifolia L. [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Medicinal Plants: Basic Extraction and ... [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for extraction and isolation of natural products [cmjournal.biomedcentral.com]

- 5. A review of modern and conventional extraction techniques ... [sciencedirect.com]

Tetrahydroharman detection using mass spectrometry

Introduction

Tetrahydro-β-carbolines (THβCs), including Tetrahydroharman, are a class of bioactive alkaloids found in various foods and traditional medicines [1]. Their analysis is crucial due to their biological activities and presence in humans through dietary sources. Mass spectrometry, particularly when coupled with liquid chromatography (LC), has emerged as a powerful technique for the sensitive and selective identification and quantification of these compounds [1]. These application notes provide a detailed protocol for the detection of this compound using LC-MS/MS, incorporating insights from modern analytical strategies.

Materials and Methods

Sample Preparation and Clean-up

Proper sample preparation is critical for isolating this compound from complex matrices and reducing ion suppression in mass spectrometry.

- Liquid-Liquid Extraction (LLE): A classic method for the initial extraction of THβCs from aqueous samples or homogenized solid foods [1].

- Solid-Phase Extraction (SPE): Provides superior clean-up and concentration. Both reversed-phase (C18) and cation-exchange SPE cartridges have been successfully employed for THβCs, leveraging their basic nitrogen-containing structures [1].

- Procedure:

- Condition the C18 SPE cartridge with methanol and water.

- Load the sample extract (acidic or neutral pH).

- Wash with water or a low-percentage methanol/water solution to remove interferents.

- Elute this compound with a solvent like methanol or acetonitrile, often acidified to ensure protonation and efficient recovery [1].

- Procedure:

- Derivatization: For Gas Chromatography-MS analysis, derivatization of THβCs with reagents like methyl chloroformate or anhydrides is performed to improve volatility and detection [1].

Liquid Chromatography (UPLC/UHPLC) Conditions

Ultra-performance liquid chromatography provides high resolution and fast separation.

- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7-1.8 µm particle size).

- Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- Gradient Program:

| Time (min) | % A | % B | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95 | 5 | 0.4 |

| 1.0 | 95 | 5 | 0.4 |

| 10.0 | 5 | 95 | 0.4 |

| 12.0 | 5 | 95 | 0.4 |

| 12.1 | 95 | 5 | 0.4 |

| 15.0 | 95 | 5 | 0.4 |

- Column Temperature: 40 °C

- Injection Volume: 2-5 µL

The addition of formic acid enhances protonation of the analyte, improving ionization efficiency in positive electrospray mode [1].

Mass Spectrometry (MS) Conditions

- Instrumentation: Triple Quadrupole (QqQ) mass spectrometer for quantification; Quadrupole Time-of-Flight (Q-TOF) for accurate mass confirmation and non-targeted analysis [2] [1].

- Ion Source: Electrospray Ionization (ESI), Positive Mode

- Source Parameters:

| Parameter | Value |

|---|---|

| Gas Temperature | 300 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

| Sheath Gas Temperature | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

- Detection Modes:

MRM Transitions for this compound

The following table summarizes key parameters for detection and confirmation using MRM. Collision energy (CE) should be optimized for the specific instrument.

| Precursor Ion > Product Ion | Dwell Time (ms) | Fragmentor Voltage (V) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| 213.1 > 170.1 | 20 | 110 | 25 | Quantifier |

| 213.1 > 144.1 | 20 | 110 | 35 | Qualifier |

The protonated molecule [M+H]+ of this compound is typically observed at m/z 213.1. The fragment ion at m/z 170.1 likely corresponds to the loss of the C2 and C3 substituents as a neutral molecule (e.g., C2H7N), which is a common fragmentation pathway for tetrahydro-β-carbolines [1].

Data Processing and Analysis

- Quantification: Use the quantifier MRM transition (213.1 > 170.1) to generate a calibration curve with internal standards.

- Identification: Confirm the identity of this compound by:

- Matching the retention time with an analytical standard.

- Verifying the ratio of the qualifier to quantifier MRM transitions within accepted tolerances (typically ±20-30%).

- (For Q-TOF) Matching the accurate mass of the precursor and fragment ions (typically within 5 ppm error).

- Molecular Networking: For advanced analysis in complex mixtures (e.g., plant extracts or biological fluids), MS/MS data can be processed using the Global Natural Product Social (GNPS) platform. This clusters molecules based on spectral similarity, which can help identify this compound and related β-carboline analogs based on their fragmentation patterns [2] [3].

Results and Discussion

Workflow and Fragmentation Pathway

The following diagrams illustrate the overall experimental workflow and the logical relationship of the key MS fragments for this compound.

Diagram 1: Analytical workflow for this compound detection.

Diagram 2: Key MS/MS fragments of this compound and their logical relationship.

Key Analytical Figures of Merit

The performance characteristics of the method should be validated. The table below outlines typical targets.

| Validation Parameter | Target Performance |

|---|---|

| Linear Range | 3-4 orders of magnitude |

| Limit of Detection (LOD) | Low ng/mL or ng/g level |

| Limit of Quantification (LOQ) | Mid ng/mL or ng/g level |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | < 15% at LOQ, < 10% at other levels |

Conclusion

This protocol outlines a robust and sensitive method for detecting this compound using LC-MS/MS. The combination of efficient SPE clean-up, high-resolution UPLC separation, and selective MRM detection on a triple quadrupole MS provides an excellent foundation for accurate quantification in complex matrices. The integration of high-resolution MS and molecular networking strategies further enhances the capability for confident identification and discovery of related compounds.

References

Chemical and Pharmacological Profile of Tetrahydroharman

The table below summarizes the key identifiers and reported activities of Tetrahydroharman.

| Property/Aspect | Description |

|---|---|

| IUPAC Name | 1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1] [2] |

| Other Names | Tetrahydroharmane; Elaeagnine; Calligonine [1] [2] |

| Molecular Formula | C₁₂H₁₄N₂ [1] [3] |

| CAS Registry Number | 525-40-6 [2] |

| Stereoisomers | (1R)-1-methyl- and (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1] |

| Pharmacological Activities | Reported to possess antimalarial, antiviral, and cytotoxic activities. The (1R)-isomer (Calligonine) has an effect of substantially lowering blood pressure [1] [4]. |

| Biological Relevance | A β-carboline alkaloid found in various plants and mammalian tissues [5] [1]. Can be biotransformed to other compounds like harmalan and harman in rats [6]. |

Suggested Framework for Method Development

While specific protocols are not available in the searched literature, you can develop a robust analytical method by building upon standard practices for analyzing similar alkaloids. The following workflow outlines the key stages to consider.

Based on the general properties of this compound, here are specific considerations for each stage of the workflow:

Sample Preparation & Extraction

- Matrix Consideration: The initial steps will vary significantly depending on your sample source (e.g., plant material, biological fluid like urine or plasma) [6]. For plant materials, a solid-liquid extraction with a solvent like methanol is typical. For biological fluids, protein precipitation might be necessary first.

- Extraction Technique: Given its alkaloid nature, liquid-liquid extraction (LLE) using organic solvents like dichloromethane or ethyl acetate from basified aqueous solutions is a suitable approach. Solid-phase extraction (SPE) using mixed-mode cation-exchange sorbents can provide superior clean-up for complex matrices like plasma or urine.

Instrumental Analysis

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the recommended technique for its high sensitivity and specificity, especially for biological samples. A C18 column with a gradient of water and acetonitrile (both modified with 0.1% formic acid) is a standard starting point. Detection can be performed using Multiple Reaction Monitoring (MRM) for the protonated molecule

[M+H]+with m/z 187.1 [3]. - Gas Chromatography-Mass Spectrometry (GC-MS): This is a viable alternative. A study on a related compound, 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, used GC-MS for analysis in human urine and cerebrospinal fluid [6]. The method would likely require derivatization (e.g., silylation) to improve the volatility and chromatographic performance of this compound.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the recommended technique for its high sensitivity and specificity, especially for biological samples. A C18 column with a gradient of water and acetonitrile (both modified with 0.1% formic acid) is a standard starting point. Detection can be performed using Multiple Reaction Monitoring (MRM) for the protonated molecule

Key Takeaways for Researchers

- Start with Analogous Protocols: Begin method development by adapting existing protocols for other tetrahydro-β-carbolines or related basic, lipophilic alkaloids [7] [8].

- Prioritize LC-MS/MS: For achieving high sensitivity and selectivity in complex matrices, LC-MS/MS is the most powerful and modern approach.

- Validate Rigorously: Any developed method must be thoroughly validated for parameters like specificity, linearity, accuracy, precision, and recovery according to standards like ICH Q2(R1) guidelines.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | C12H14N2 [chemspider.com]

- 3. This compound (C12H14N2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and biological evaluation of 1-phenyl-tetrahydro- ... [sciencedirect.com]

- 5. Pharmacological Importance of Optically Active Tetrahydro ... [pmc.ncbi.nlm.nih.gov]

- 6. Biotransformation of 1-methyl-1,2,3,4-tetrahydro-β ... [sciencedirect.com]

- 7. Discovery and Structural Optimization of 1,2,3,4-Tetrahydro ... [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative aromatization of THβC to β-carbolines and their ... [sciencedirect.com]

Reported Analytical Techniques for Tetrahydro-β-carbolines

The table below summarizes the key analytical information gathered from the search results.

| Compound Analyzed | Reported Chromatographic Technique | Detection Method | Sample Type (as mentioned) | Key Points from Literature |

|---|---|---|---|---|

| Tetrahydroharman-3-carboxylic acid [1] | UHPLC (Ultra-High Performance Liquid Chromatography) | High-Resolution Mass Spectrometry (HRMS) | Plant bulb extract | Annotated via bioassay-guided fractionation; no individual activity against yellow fever virus was found [1]. |

| Tetrahydro-β-carboline analogs [2] | HPLC | Not specified in the abstract | Pharmaceutical compounds | Separated on strong cation exchanger-based chiral stationary phases; uses methanol/acetonitrile with organic salt additives [2]. |

| Tetrahydro-β-carbolines (THβCs) [3] | GC (Gas Chromatography) & HPLC | Mass Spectrometry (MS) | Foods, biological tissues & fluids | HPLC with fluorescence and MS are preferred for sensitive detection; sample clean-up often required [3]. |

A Generalized Workflow for Method Development

Given the lack of a specific published protocol for this compound, here is a generalized workflow based on established practices for analyzing similar alkaloids. You would need to optimize each step for your specific sample matrix and instrument configuration.

Key Considerations for Your Protocol

Based on the literature, here are critical parameters you will need to investigate and optimize during method development [3] [2]:

- Sample Preparation: Complex matrices like food or biological samples require extensive clean-up. This often involves liquid-liquid extraction and/or solid-phase extraction (SPE) using C18 or cation-exchange sorbents to isolate and concentrate the analyte [3].

- Chromatographic Conditions:

- Column: A reversed-phase C18 column is a standard starting point. For enantiomeric separation, you would require a chiral stationary phase, such as one based on a strong cation exchanger [2].

- Mobile Phase: Common systems use mixtures of methanol or acetonitrile with an aqueous buffer (e.g., ammonium acetate) as the mobile phase. The addition of salts can impact retention and selectivity for cationic compounds [2].

- Detection: Due to the aromatic structure of tetrahydro-β-carbolines, fluorescence detection offers high sensitivity and selectivity. Mass spectrometry (MS), particularly tandem MS (MS/MS), is the gold standard for unambiguous identification and confirmation in complex mixtures [3].

References

Application Notes: Tetrahydroharmane in Monoamine Transporter Research

References

- 1. Inhibition of monoamine in synaptosomes by... uptake [link.springer.com]

- 2. Monoamine transmitter release induced by tetrahydro-beta ... [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition... [frontiersin.org]

- 4. Computational Insights into β-Carboline Inhibition of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods and Protocols for Studying Tetrahydroharman Metabolism

Introduction to Tetrahydroharman and Its Analytical Significance

This compound (1-methyl-1,2,3,4-tetrahydro-β-carboline) represents a biologically significant compound within the β-carboline alkaloid family, characterized by its tricyclic pyrido[3,4-b]indole structure. These compounds are increasingly recognized for their neuromodulatory potential and implications in various biochemical pathways, including those related to neurotransmitter systems. This compound and related β-carbolines have been detected in various biological matrices, including human platelets, plasma, brain tissues, and urine, particularly following ethanol consumption [1]. The analytical challenge lies in the compound's low physiological concentrations and the complex nature of biological matrices, necessitating highly sensitive and selective methodologies for accurate detection, quantification, and metabolic pathway elucidation.

The study of this compound metabolism requires sophisticated analytical approaches to understand its biotransformation pathways, tissue distribution, and potential biological effects. Researchers have identified several metabolites of this compound, including harmalan, this compound, and harman, each with distinct biological activities and distribution patterns across tissues [2]. This document presents comprehensive application notes and detailed experimental protocols to facilitate rigorous investigation of this compound metabolism, addressing methodological challenges and providing standardized approaches for reliable results in both in vitro and in vivo studies.

Chemical Properties and Structural Characteristics

Fundamental Chemical Properties

This compound compounds belong to the class of organic compounds known as harmala alkaloids, characterized by a structure based on harmaline, harmine, harmalol, harman, or their derivatives. The fundamental β-carboline structure consists of a pyrimidine ring fused to the pyrrole moiety of an indole system, forming a pyrido[3,4-b]indole ring structure. This compound specifically exists as a solid compound considered practically insoluble in water and relatively neutral [3].

The This compound-3-carboxylic acid variant (CAS: 5470-37-1) has a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. This compound features a carboxylic acid group at the 3-position and a methyl group at position 1, forming a 1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid configuration [3]. This structure contributes to specific chemical behaviors, including ionization characteristics, solubility properties, and reactivity patterns that must be considered when developing analytical methods.

Structural Relationships Within β-Carbolines

The structural diversity within β-carbolines significantly influences their analytical behavior and metabolic fate. The chemical nomenclature for these compounds can sometimes be confusing, but it is generally accepted that compounds with fully aromatic pyrido rings are designated β-carbolines (βCs), while compounds with a reduced pyrido ring are termed tetrahydro-β-carbolines (THβCs) [4]. These compounds typically contain various substituents at both the pyrido ring and/or the indole ring system, creating a diverse family of structurally related compounds that require selective analytical methods for accurate differentiation and quantification.

Table 1: Key Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₄N₂ | 186.26 | - | 1-methyl-1,2,3,4-tetrahydro-β-carboline |

| This compound-3-carboxylic acid | C₁₃H₁₄N₂O₂ | 230.26 | 5470-37-1 | Carboxylic acid at position 3 |

| Harman | C₁₂H₁₀N₂ | 182.22 | - | Fully aromatic β-carboline |

| Norharman | C₁₁H₈N₂ | 168.20 | - | Fully aromatic, N-desmethyl |

Sample Preparation and Clean-up Protocols

Extraction Techniques for Biological Matrices

Sample preparation represents a critical first step in this compound analysis, directly impacting method sensitivity, specificity, and overall reliability. Effective extraction must isolate these compounds from complex biological matrices while minimizing interference from proteins, lipids, and other endogenous compounds. For tissue samples (brain, lung, liver), homogenization in acidic conditions (e.g., 0.1-0.5 M perchloric or hydrochloric acid) effectively extracts this compound and its metabolites while precipitating proteins. The recommended protocol involves homogenizing tissue with 5-10 volumes of cold acid solution followed by centrifugation at 10,000 × g for 15 minutes at 4°C [2].

For biofluids including plasma, serum, and urine, liquid-liquid extraction (LLE) approaches have demonstrated excellent recovery. The preferred method utilizes a combination of organic solvents, typically ethyl acetate or dichloromethane, after basification of samples to pH 9-10 with ammonium hydroxide or sodium bicarbonate. The organic phase is separated and evaporated to dryness under nitrogen stream, with the residue reconstituted in mobile phase compatible solvent for subsequent analysis [4]. For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase (incubation at 37°C for 2-4 hours) prior to extraction effectively liberates conjugated metabolites for comprehensive metabolic profiling.

Solid-Phase Extraction and Clean-up Procedures

Solid-phase extraction (SPE) provides superior clean-up for complex samples and enhances method sensitivity for trace analysis. For this compound and metabolites, mixed-mode cation exchange sorbents offer exceptional selectivity by leveraging the basic nitrogen atoms in the β-carboline structure. The recommended protocol involves conditioning with methanol followed by water or buffer, sample loading under acidic conditions (pH 3-4), washing with water and methanol containing 2% formic acid, and elution with organic solvent (methanol or acetonitrile) containing 2-5% ammonium hydroxide [4] [3].

For specific applications focusing on this compound-3-carboxylic acid, additional clean-up using fluorescamine reaction effectively removes primary amines like tryptamine that may interfere with analysis. The protocol involves reacting the sample with fluorescamine in borate buffer (pH 9.0) followed by extraction with organic solvent to remove the fluorescamine-tryptamine adduct [3]. This selective clean-up significantly enhances the reliability of quantification for this compound-3-carboxylic acid in complex biological matrices.

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC)

HPLC represents the most widely employed separation technique for this compound and metabolites, offering excellent resolution, reproducibility, and compatibility with various detection methods. The separation of this compound metabolites has been successfully achieved using reversed-phase C18 columns, specifically a C18-DB column, with mobile phases typically consisting of aqueous buffers (e.g., phosphate or acetate) modified with acetonitrile or methanol [2]. A representative method employs a gradient starting from 10-20% organic modifier increasing to 60-80% over 20-30 minutes, effectively separating this compound, harmalan, and harman within a single analytical run.

For this compound-3-carboxylic acid analysis, methods typically utilize ion-pairing reagents or acidic mobile phases to control ionization and improve chromatographic peak shape. The recommended protocol uses a C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of 20-50 mM potassium phosphate buffer (pH 3.0-4.0) and acetonitrile (85:15 to 70:30 v/v) in isocratic or shallow gradient mode [3]. Column temperature maintenance at 30-40°C enhances retention time reproducibility, while flow rates of 0.8-1.2 mL/min provide optimal separation efficiency without excessive backpressure.

Gas Chromatographic (GC) Methods

GC analysis offers complementary separation mechanics for this compound and metabolites, particularly when coupled with mass spectrometric detection. A significant challenge for GC analysis lies in the need for chemical derivatization to generate volatile, thermally stable derivatives. For this compound, silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) effectively derivatives hydroxyl and carboxylic acid groups [4]. The protocol involves reacting dried extracts with derivatizing reagent (50-100 μL) at 60-80°C for 30-60 minutes, followed by direct injection.

The GC separation is optimally performed using non-polar or mid-polarity stationary phases, such as 5% phenyl methyl polysiloxane, with temperature programming from 100-150°C (1-2 min hold) to 280-300°C at 10-15°C/min. Helium carrier gas with constant flow (1-1.5 mL/min) provides optimal efficiency, while injection in splitless mode (0.5-1 min purge time) maximizes sensitivity for trace analysis [4]. While GC methods offer excellent separation efficiency, potential artifact formation during derivatization and thermal degradation of labile compounds represent significant considerations that must be controlled through method validation.

Table 2: Chromatographic Separation Conditions for this compound Analysis

| Parameter | HPLC Conditions | GC Conditions |

|---|---|---|

| Column | C18-DB, 250 × 4.6 mm, 5 μm [2] | 5% phenyl methyl polysiloxane, 30 m × 0.25 mm × 0.25 μm |

| Mobile Phase/Carrier | Phosphate buffer + acetonitrile/methanol gradient [2] | Helium, constant flow 1.0-1.5 mL/min |

| Temperature | Column: 30-40°C [4] | Oven: 100°C to 280°C at 10°C/min |

| Injection Volume | 10-50 μL | 1-2 μL (splittless) |

| Derivatization | Not required | MSTFA or BSTFA, 60-80°C, 30-60 min [4] |

| Run Time | 20-30 minutes | 20-30 minutes |

Mass Spectrometric Detection and Identification

MS Instrumentation and Configuration

Mass spectrometry provides unparalleled specificity and sensitivity for detecting and identifying this compound metabolites in complex biological matrices. Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) platforms have been successfully applied, with the choice dependent on specific research questions and available instrumentation. For LC-MS analysis, electrospray ionization (ESI) in positive mode typically generates abundant [M+H]⁺ ions for this compound and related compounds [3]. Orbitrap instrumentation has demonstrated exceptional performance for these analyses, providing high mass accuracy and resolution capabilities that facilitate confident compound identification.

The mass spectrometric analysis of this compound-3-carboxylic acid reveals characteristic ions including [M+H]⁺ at m/z 231.1134 in positive mode and [M-H]⁻ at m/z 229.0980 in negative mode, along with dimer adducts such as [2M+H]⁺ and [2M-H]⁻ [3]. For structural characterization, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) generates informative fragment patterns that enable differentiation of isomeric compounds and structural elucidation of novel metabolites. Optimal collision energies typically range from 20-40 eV, providing a balance between structural information and maintaining molecular ion intensity.

Metabolite Identification Strategies

Comprehensive metabolite identification requires a systematic approach combining chromatographic retention data, accurate mass measurement, and fragment ion spectra. The identification of this compound metabolites in biological samples has been confirmed through comparison with authentic standards when available, supported by mass spectrometric fragmentation patterns and nuclear magnetic resonance (NMR) spectroscopy in foundational studies [2] [5]. For unknown metabolites, high-resolution mass spectrometry enables determination of elemental composition, while MS/MS fragmentation patterns provide structural insights regarding substitution patterns and functional groups.